(-)-Gallocatechin

Catalog No.
S528656
CAS No.
3371-27-5
M.F
C15H14O7
M. Wt
306.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(-)-Gallocatechin

CAS Number

3371-27-5

Product Name

(-)-Gallocatechin

IUPAC Name

(2S,3R)-2-(3,4,5-trihydroxyphenyl)-3,4-dihydro-2H-chromene-3,5,7-triol

Molecular Formula

C15H14O7

Molecular Weight

306.27 g/mol

InChI

InChI=1S/C15H14O7/c16-7-3-9(17)8-5-12(20)15(22-13(8)4-7)6-1-10(18)14(21)11(19)2-6/h1-4,12,15-21H,5H2/t12-,15+/m1/s1

InChI Key

XMOCLSLCDHWDHP-DOMZBBRYSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

(-)-Gallocatechin; AK-64755; AK 64755; AK 64755; J-500978; J500978; J 500978; Q-100410; Q100410; Q 100410

Canonical SMILES

C1C(C(OC2=CC(=CC(=C21)O)O)C3=CC(=C(C(=C3)O)O)O)O

Isomeric SMILES

C1[C@H]([C@@H](OC2=CC(=CC(=C21)O)O)C3=CC(=C(C(=C3)O)O)O)O

The exact mass of the compound (-)-Gallocatechin is 306.074 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. It belongs to the ontological category of gallocatechin in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

(-)-Gallocatechin (GC) is a trans-flavan-3-ol and a major non-galloylated green tea polyphenol, functioning as the epimer of (-)-epigallocatechin (EGC). In industrial quality control and laboratory settings, GC is primarily procured as a high-purity analytical reference standard for quantifying thermal processing markers in beverage manufacturing. Because heat treatments such as canning and autoclaving induce the epimerization of naturally occurring cis-catechins into their trans-epimers, GC serves as a critical metric for thermal stress. Beyond its role in food chemistry, GC is utilized in structure-activity relationship (SAR) studies to isolate the biological effects of trans-stereochemistry on antioxidant capacity and bone metabolism, free from the highly reactive gallate moieties found in compounds like EGCG [1].

Substituting (-)-Gallocatechin with its cis-epimer (-)-epigallocatechin (EGC) or the more abundant (-)-epigallocatechin gallate (EGCG) fundamentally compromises analytical and biological workflows. In beverage processing and stability testing, EGC acts as the precursor that converts into GC under thermal stress; utilizing EGC cannot quantify the extent of heat-induced epimerization. Furthermore, the trans-configuration of GC significantly alters its radical scavenging potency and binding affinity compared to EGC. For example, GC exhibits quantitatively lower antioxidant potency in ferric reducing-antioxidant power (FRAP) assays than EGC, making them non-interchangeable when modeling the net loss of antioxidant capacity in heat-processed functional foods[1].

Quantification of Thermal Epimerization in Beverage Processing

During the manufacturing of canned and bottled tea drinks, thermal stress induces the epimerization of native catechins. Research demonstrates that autoclaving green tea extract at 120°C for 20 minutes specifically drives the conversion of the cis-epimer (-)-epigallocatechin (EGC) into the trans-epimer (-)-gallocatechin (GC). Consequently, GC must be procured as the exact analytical standard to quantify this conversion rate, which serves as a direct marker of thermal processing history and product degradation [1].

Evidence DimensionThermal epimerization tracking
Target Compound Data(-)-Gallocatechin (GC) forms as the quantifiable product of heat stress
Comparator Or Baseline(-)-Epigallocatechin (EGC) acts as the degrading precursor
Quantified DifferenceAutoclaving at 120°C for 20 min converts EGC to GC, shifting the epimer ratio
ConditionsAutoclaving at 120°C for 20 minutes in aqueous green tea extract

Essential for QA/QC in commercial beverage manufacturing to accurately measure heat-induced degradation and validate processing parameters.

Differential Antioxidant Potency for Shelf-Life Modeling

The stereochemical shift from EGC to GC impacts the molecule's radical scavenging capabilities. In comparative in vitro assays, (-)-Gallocatechin (GC) proved quantitatively less potent as an antioxidant than its precursor EGC in both ferric reducing-antioxidant power (FRAP) and human LDL oxidation assays. Because heat processing increases the GC:EGC ratio, using GC as a standard is necessary to accurately calculate the net loss of antioxidant capacity in the final formulated product [1].

Evidence DimensionAntioxidant potency (FRAP and LDL oxidation)
Target Compound Data(-)-Gallocatechin (GC) exhibits lower antioxidant potency
Comparator Or Baseline(-)-Epigallocatechin (EGC) exhibits higher antioxidant potency
Quantified DifferenceStatistically significant reduction in FRAP and LDL oxidation inhibition for the trans-epimer (GC) vs. cis-epimer (EGC)
ConditionsIn vitro FRAP and human LDL oxidation assays

Allows formulators to accurately predict the true antioxidant shelf-life of heat-processed functional beverages, rather than overestimating it based solely on pre-processing EGC levels.

Osteoclastogenesis Inhibition in Bone Metabolism Models

(-)-Gallocatechin provides a stable, non-galloylated scaffold for investigating bone metabolism without the high reactivity of EGCG. In murine monocyte/macrophage RAW 264.7 cells induced by RANKL, treatment with 20 μM (-)-Gallocatechin (GC) effectively decreased the number of TRAP-positive osteoclasts by 30.1 ± 7.7% without exhibiting cytotoxicity. While EGC showed a higher inhibition rate (88.6 ± 1.0%), GC's distinct quantitative profile allows researchers to map the specific structure-activity relationship of the trans-configuration in osteoclast differentiation models [1].

Evidence DimensionInhibition of TRAP-positive osteoclast formation
Target Compound Data30.1 ± 7.7% reduction at 20 μM (-)-Gallocatechin
Comparator Or BaselineBaseline RANKL-induced RAW 264.7 cells (0% reduction); EGC (88.6 ± 1.0% reduction)
Quantified DifferenceGC provides moderate, non-toxic inhibition (30.1%) compared to the highly potent EGC (88.6%)
ConditionsRAW 264.7 cells under RANKL induction, 20 μM concentration

Enables researchers to isolate the biological effects of trans-stereochemistry in bone remodeling assays, providing a precise control against cis-epimers.

QA/QC Analytical Standard for Beverage Manufacturing

Directly following from its formation under thermal stress, (-)-Gallocatechin is procured to quantify the conversion of EGC to GC during canning and autoclaving, validating processing temperatures and times in industrial workflows[1].

Shelf-Life and Antioxidant Modeling in Functional Foods

Because GC has lower radical scavenging potency than EGC, it is used as a standard to accurately measure the reduced antioxidant capacity of formulated products post-heat treatment, ensuring label claims match the epimerized product [1].

Structure-Activity Relationship (SAR) Studies in Bone Metabolism

Utilized as a trans-epimer control in RANKL-induced osteoclastogenesis assays to compare against cis-epimers (EGC) and galloylated catechins (EGCG) without introducing cytotoxicity, allowing precise mapping of stereochemical effects on bone remodeling [2].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

6

Exact Mass

306.07395278 Da

Monoisotopic Mass

306.07395278 Da

Heavy Atom Count

22

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

GHS Hazard Statements

Aggregated GHS information provided by 41 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

(-)-gallocatechin

Dates

Last modified: 08-15-2023
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12: Stafford HA, Lester HH. Flavan-3-ol Biosynthesis : The Conversion of (+)-Dihydromyricetin to Its Flavan-3,4-Diol (Leucodelphinidin) and to (+)-Gallocatechin by Reductases Extracted from Tissue Cultures of Ginkgo biloba and Pseudotsuga menziesii. Plant Physiol. 1985 Aug;78(4):791-4. PubMed PMID: 16664326; PubMed Central PMCID: PMC1064823.
13: Sugita-Konishi Y, Hara-Kudo Y, Amano F, Okubo T, Aoi N, Iwaki M, Kumagai S. Epigallocatechin gallate and gallocatechin gallate in green tea catechins inhibit extracellular release of Vero toxin from enterohemorrhagic Escherichia coli O157:H7. Biochim Biophys Acta. 1999 Oct 18;1472(1-2):42-50. PubMed PMID: 10572924.
14: Ikeda I, Kobayashi M, Hamada T, Tsuda K, Goto H, Imaizumi K, Nozawa A, Sugimoto A, Kakuda T. Heat-epimerized tea catechins rich in gallocatechin gallate and catechin gallate are more effective to inhibit cholesterol absorption than tea catechins rich in epigallocatechin gallate and epicatechin gallate. J Agric Food Chem. 2003 Dec 3;51(25):7303-7. PubMed PMID: 14640575.
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